N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide

Lipophilicity Membrane permeability Drug-likeness

Choose CAS 1286724-88-6 for its unique ortho-CF₃ group, delivering metabolic stability (strong C–F bonds vs. labile C–Cl) and conformational preorganization for cleaner biophysical data. This bifurcated π-electron architecture targets c-abl, Flt-3, and Trk kinases. Essential for SAR deconvolution and avoids late-stage fluorination delays.

Molecular Formula C19H15F3N2O2
Molecular Weight 360.336
CAS No. 1286724-88-6
Cat. No. B2456391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide
CAS1286724-88-6
Molecular FormulaC19H15F3N2O2
Molecular Weight360.336
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3)C(F)(F)F
InChIInChI=1S/C19H15F3N2O2/c20-19(21,22)17-9-2-1-8-16(17)18(25)24(13-15-7-5-11-26-15)12-14-6-3-4-10-23-14/h1-11H,12-13H2
InChIKeyUQNLUNUBGCLHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide (CAS 1286724-88-6): Structural Identity & Procurement Baseline


N-(Furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide (CAS 1286724-88-6) is a fully synthetic, N,N-disubstituted benzamide with molecular formula C₁₉H₁₅F₃N₂O₂ and molecular weight 360.336 g/mol . It belongs to the class of trifluoromethyl-substituted benzamides that have been broadly described as protein kinase inhibitor scaffolds, particularly targeting c-abl, Flt-3, KDR, c-Src, c-kit, FGFR-1, c-Raf, b-Raf, cdk-1, Ins-R, Tek, and RET kinases [1]. The compound features an ortho-trifluoromethyl group on the benzamide phenyl ring and two distinct heteroarylmethyl substituents—furan-2-ylmethyl and pyridin-2-ylmethyl—on the amide nitrogen, creating a bifurcated, π-electron-rich architecture with hydrogen-bonding capability. The InChI Key is UQNLUNUBGCLHFN-UHFFFAOYSA-N. This compound is supplied as a research-grade chemical with typical purity of 95% and is intended exclusively for non-human, non-therapeutic research applications.

Why N-(Furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide Cannot Be Replaced by Close Structural Analogs


Within the N,N-disubstituted benzamide chemical space, compounds differing by a single substituent can exhibit profoundly divergent target engagement, physicochemical behavior, and metabolic fate [1]. The ortho-trifluoromethyl group in CAS 1286724-88-6 is not a passive hydrophobic tag; it simultaneously increases lipophilicity (enhancing passive membrane permeability), creates a strong electron-withdrawing effect that polarizes the benzamide carbonyl (modulating hydrogen-bond acceptor strength), and introduces steric bulk adjacent to the amide linkage that restricts rotational freedom—a conformational constraint absent in the des-CF₃ analog (CAS 1286727-48-7). Replacing the pyridin-2-ylmethyl with thiophen-3-ylmethyl (as in CAS 1286724-91-1) eliminates the pyridyl nitrogen's capacity for metal-chelation or hydrogen-bond donation in the binding pocket. Substituting the ortho-CF₃ with 2,5-dichloro (CAS 1286713-55-0) exchanges the metabolically robust C–F bonds for oxidatively labile C–Cl bonds while altering the electronic profile from σ-electron-withdrawing to a mixed inductive/resonance pattern. These structural distinctions are not cosmetic; they govern whether the compound engages a specific kinase selectivity profile or fails entirely. The quantitative evidence below substantiates the procurement-critical differentiation between this compound and its nearest structural neighbors.

Quantitative Differential Evidence: N-(Furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide vs. Closest Analogs


Ortho-Trifluoromethyl vs. Unsubstituted Benzamide: Lipophilicity and Permeability Differentiation

The ortho-CF₃ substituent in the target compound (CAS 1286724-88-6) confers a calculated octanol-water partition coefficient (clogP) of approximately 3.5–4.0, compared to approximately 2.6–3.0 for the des-trifluoromethyl analog N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide (CAS 1286727-48-7), representing a logP increase of roughly +0.9 to +1.0 log units [1]. This difference translates to a predicted ~8-fold increase in membrane partitioning under passive diffusion conditions, based on the well-established linear free-energy relationship between logP and lipid bilayer permeability [2]. The ortho-CF₃ group contributes a Hansch π constant of +0.88 (aromatic CF₃), whereas the des-CF₃ analog has π = 0 for the unsubstituted phenyl position [1]. The increased lipophilicity is directly relevant to intracellular target engagement, particularly for kinase targets residing within the cytoplasm or nuclear compartment.

Lipophilicity Membrane permeability Drug-likeness

Metabolic Stability Advantage: C–F vs. C–Cl Bond Strength in Halo-Substituted Benzamide Analogs

The ortho-trifluoromethyl group in the target compound provides three strong C–F bonds (bond dissociation energy ~485 kJ/mol for aromatic C–F), compared to the C–Cl bonds (BDE ~397 kJ/mol) in the 2,5-dichloro analog (CAS 1286713-55-0), representing an 88 kJ/mol (~22%) higher bond strength per halogen-carbon bond [1]. This differential predicts substantially greater resistance to cytochrome P450-mediated oxidative dehalogenation for the CF₃ compound. In the broader class of trifluoromethyl-substituted benzamides, the CF₃ group has been explicitly noted to confer advantageous metabolic stability compared to halogen (Cl, Br) or unsubstituted analogs [2]. Additionally, the ortho-CF₃ group creates steric shielding of the adjacent amide carbonyl, potentially reducing hydrolytic cleavage by amidases compared to the sterically unshielded des-CF₃ analog.

Metabolic stability Oxidative metabolism Halogen bonding

Dual Heteroaryl Architecture: Furan-Pyridine Synergy vs. Single-Heteroaryl or Thiophene-Substituted Analogs

The target compound uniquely combines a furan-2-ylmethyl and a pyridin-2-ylmethyl group on the amide nitrogen. The pyridin-2-ylmethyl moiety presents a nitrogen lone pair capable of coordinating kinase active-site Mg²⁺ or Mn²⁺ ions and accepting hydrogen bonds from hinge-region backbone NH groups, a binding mode well-precedented in kinase inhibitor design [1]. The furan-2-ylmethyl oxygen provides an additional hydrogen-bond acceptor (furan O) that is absent in the thiophen-3-ylmethyl analog (CAS N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide), where sulfur is a poor H-bond acceptor. The simultaneous presence of both O (furan) and N (pyridine) H-bond acceptors creates a bifurcated recognition surface with a total polar surface area (tPSA) of approximately 57.4 Ų for the target compound [2]. In contrast, the thiophene analog loses the pyridyl nitrogen, reducing H-bond acceptor count by one and altering tPSA, while the symmetrical bis-pyridyl analog would lack the furan oxygen's distinct electronic character.

Kinase hinge binding Hydrogen bonding Metal coordination

Ortho-CF₃ Steric Constraint: Conformational Restriction vs. Freely Rotating Analogs

The ortho-trifluoromethyl group in the target compound imposes a steric barrier adjacent to the amide C–N bond, restricting rotation around the aryl–carbonyl bond and favoring a near-orthogonal conformation between the benzamide phenyl ring and the amide plane. This steric effect is quantified by the Taft steric parameter (Es) for ortho-CF₃, which is approximately –2.40 (highly bulky), compared to Es = 0 for the ortho-hydrogen in the des-CF₃ analog (CAS 1286727-48-7) [1]. The consequence is a more pre-organized ligand conformation in the unbound state, which can reduce the entropic penalty (TΔS) upon target binding—potentially enhancing binding affinity by up to 1–2 kcal/mol under favorable circumstances, based on the well-established relationship between ligand preorganization and binding entropy [2]. The 2,5-dichloro analog (CAS 1286713-55-0) with ortho-Cl (Es ≈ –0.97) provides less conformational restriction than ortho-CF₃.

Conformational analysis Ligand preorganization Entropic binding

Optimal Research & Industrial Application Scenarios for N-(Furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide (CAS 1286724-88-6)


Kinase Inhibitor Screening Library Design Requiring Balanced Lipophilicity and H-Bond Diversity

The target compound's calculated clogP of ~3.5–4.0 positions it in the optimal lipophilicity range for kinase inhibitor lead-like chemical space, while its three H-bond acceptors (amide O, furan O, pyridine N) and zero H-bond donors (tertiary amide) create a recognition surface distinct from more polar or more lipophilic analogs [1]. For screening libraries targeting the Trk family or other therapeutically relevant kinases, the compound's ortho-CF₃ group provides the metabolic stability advantage described in the patent literature for trifluoromethyl-substituted benzamides [2]. Procurement of this specific CAS number—rather than the des-CF₃ analog (CAS 1286727-48-7)—ensures that primary screening hits will not require later fluorination optimization to achieve drug-like metabolic stability, potentially saving 6–12 months of medicinal chemistry effort.

Structure-Activity Relationship (SAR) Studies Exploring Ortho-Substituent Effects on Kinase Selectivity

The ortho-CF₃ group's combination of strong electron withdrawal (Hammett σₘ = +0.43, σₚ = +0.54) and large steric bulk (Taft Es ≈ –2.40) makes this compound an essential SAR probe for deconvoluting electronic vs. steric contributions to kinase selectivity [1]. When tested alongside the ortho-H (CAS 1286727-48-7), ortho-Cl (CAS 1286713-55-0), and ortho-OCF₃ analogs, the target compound uniquely isolates the strong –I effect of CF₃ with near-maximal steric demand. Researchers investigating the selectivity window between TrkA and closely related kinases (e.g., TrkB, TrkC, Flt-3) can use this compound to determine whether ortho-substituent bulk preferentially disfavors binding to kinases with sterically congested ATP pockets, as reported for certain trifluoromethyl benzamides in the kinase inhibitor patent literature [2].

Biophysical Assay Development (SPR, ITC, DSF) Requiring Conformationally Constrained Ligands

The steric restriction imposed by the ortho-CF₃ group preorganizes the benzamide scaffold into a binding-competent conformation, potentially reducing the entropic penalty upon target engagement. This property is particularly valuable for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments, where ligand conformational flexibility can produce ambiguous sensorgrams or thermograms with large unfavorable –TΔS contributions that obscure the enthalpic binding signal [1]. Compared to the freely rotating des-CF₃ analog, the target compound is predicted to exhibit a more defined structure-activity relationship and cleaner biophysical binding data. Laboratories developing kinase binding assays should preferentially procure this CAS number when a structurally rigidified benzamide probe is required.

Metabolic Stability Benchmarking for in Vitro ADME Assay Panels

The three C–F bonds of the trifluoromethyl group, with bond dissociation energies ~485 kJ/mol, render this compound a suitable positive control or benchmarking standard for microsomal and hepatocyte stability assays where oxidative defluorination is a key clearance pathway [1]. In contrast, the 2,5-dichloro analog (CAS 1286713-55-0) with weaker C–Cl bonds (~397 kJ/mol) may undergo rapid oxidative dechlorination, confounding stability comparisons across compound series. The patent literature on trifluoromethyl benzamides explicitly highlights the favorable metabolic properties conferred by the CF₃ moiety [2], making this compound a relevant reference standard for laboratories establishing or validating in vitro ADME workflows for fluorinated kinase inhibitor programs.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.